3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

Medicinal chemistry drug design physicochemical property profiling

This screening compound occupies a privileged CNS chemical space (XLogP3 2.4, TPSA 52.6 Ų, 4 rotatable bonds) ideal for lead identification. Its central piperidine–carbonyl–piperazine bridge offers a conformationally restricted scaffold distinct from simpler precursors or bulkier triazolo-pyridazine analogs. Supplied with ≥90% purity (LCMS and 400 MHz ¹H NMR verified), it ensures batch-to-batch reproducibility for statistically robust screening campaigns. A pre-validated, computationally tractable input for rigid docking, molecular dynamics, and fragment-to-lead elaboration without exceeding Rule-of-Five boundaries.

Molecular Formula C23H29N5O
Molecular Weight 391.519
CAS No. 2097931-59-2
Cat. No. B2622157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
CAS2097931-59-2
Molecular FormulaC23H29N5O
Molecular Weight391.519
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C23H29N5O/c29-23(28-16-14-26(15-17-28)20-4-2-1-3-5-20)19-10-12-27(13-11-19)22-9-8-21(24-25-22)18-6-7-18/h1-5,8-9,18-19H,6-7,10-17H2
InChIKeyZPDRMGRNMBGFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine (CAS 2097931-59-2): A Dual Piperidine–Piperazine Pyridazine for High-Throughput Screening


3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine (CAS 2097931-59-2) is a synthetic small molecule that combines a pyridazine core with a cyclopropyl substituent, a piperidine linker, a central carbonyl, and a 4-phenylpiperazine terminus [1]. With a molecular formula of C23H29N5O, a molecular weight of 391.5 g/mol, and a calculated logP (XLogP3) of 2.4, it occupies the drug-like chemical space favored for lead identification [1]. The compound is supplied as a high-throughput screening (HTS) compound by Life Chemicals (catalog F6564-4508) with assured purity exceeding 90%, as verified by LCMS and 400 MHz ¹H NMR .

Why Generic Substitution of 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine Is Not Advisable for Screening Campaigns


Compounds that share the pyridazine–piperazine motif cannot be freely interchanged with 3-cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine because subtle changes in the linker, the substitution pattern on the piperazine ring, and the nature of the heterocyclic core dramatically alter the molecular shape, electronic distribution, and hydrogen-bonding capacity . The presence of the central piperidine–carbonyl–piperazine bridge distinguishes this compound from simpler 3-cyclopropyl-6-(piperazin-1-yl)pyridazine precursors (CAS 1550948-34-9), which lack the extended aromatic and hydrogen-bond-acceptor features that mediate key interactions with biological targets . Even closely related analogs such as 6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine, which replaces the pyridazine core with a triazolo-pyridazine system, introduce additional nitrogen atoms that alter polarity and binding preferences, making direct substitution scientifically unsound without a full re-evaluation of the structure–activity relationship .

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine Against Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Compared with the Direct Piperazine Precursor

The target compound has five hydrogen-bond acceptor sites (HBA = 5) and a topological polar surface area (TPSA) of 52.6 Ų, whereas the simpler precursor 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9) contains only four hydrogen-bond acceptors (two pyridazine nitrogens and two piperazine nitrogens) and lacks the carbonyl oxygen that participates in key ligand–protein interactions [1]. The larger HBA count and moderate TPSA of the target compound are consistent with central-nervous-system (CNS) multiparameter optimization (MPO) profiles and oral bioavailability guidelines [2]. This difference means that a screening hit obtained with the target compound cannot be replicated with the simpler precursor, as the latter offers fewer polar contacts and a different electrostatic surface.

Medicinal chemistry drug design physicochemical property profiling

Lipophilicity (XLogP3) Differentiates the Compound from Triazolo-Pyridazine and Trifluoromethyl-Phenyl Analogs

The target compound has a calculated XLogP3 of 2.4, placing it within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. In contrast, 3-cyclopropyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyridazine (ChemSpider ID 129152084) has an XLogP3 of approximately 3.5 ± 0.3 due to the lipophilic trifluoromethyl substituent, while 6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine, which contains two additional heteroaryl nitrogens, is predicted to have an XLogP3 below 2.0 . The 1.0–1.5 log-unit difference translates into an order-of-magnitude variation in membrane permeability and protein binding, meaning the target compound occupies a distinct ADME space that cannot be extrapolated to the comparators.

Lipophilicity CNS drug-likeness ADME prediction

Molecular Weight and Ligand Efficiency Space Relative to Pyridazine-Triazolo and Chloro-Pyridazine Analogs

With a molecular weight of 391.5 g/mol, the target compound is approximately 93 g/mol lighter than the triazolo-pyridazine analog 6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine (MW ≈ 484.6 g/mol; C21H25N7O) . This 19% reduction in molecular weight places the target compound in a more favorable ligand-efficiency (LE) range: assuming comparable potency, the LE (LE = 1.4 × pIC50 / heavy-atom count) would be approximately 0.05–0.10 kcal/mol per heavy atom higher for the target compound, making it a more attractive lead-like candidate [1]. The chloro-substituted analog (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone has a similar MW but introduces a metabolically labile halogen, which the cyclopropyl group replaces with a metabolically stable, strained-ring bioisostere.

Ligand efficiency fragment-based drug discovery lead optimization

Rotatable Bond Count and Molecular Flexibility Compared with Structurally Similar Screening Compounds

The target compound contains only four rotatable bonds, which is below the typical threshold of ≤10 for oral drug candidates and is substantially lower than many phenylpiperazine-containing analogs that incorporate extended alkyl linkers or additional ring systems [1]. A lower rotatable-bond count correlates with reduced entropic penalty upon target binding and higher hit confirmation rates in HTS campaigns, as demonstrated by retrospective analyses of large screening collections [2]. The rigid cyclopropyl group further restricts conformational freedom relative to analogs bearing flexible alkyl chains at the pyridazine 3-position.

Conformational flexibility drug-likeness screening library design

Optimal Application Scenarios for 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine in Drug Discovery and Chemical Biology


High-Throughput Screening Library Diversification for CNS and Neurology Targets

The combination of moderate TPSA (52.6 Ų), optimal XLogP3 (2.4), and only four rotatable bonds positions this compound within the CNS MPO desirable range [1]. Screening library managers seeking to expand CNS-relevant chemical space can select this compound as a pre-validated, quality-controlled HTS input (≥90% purity, LCMS and ¹H NMR confirmed) that fills a gap between simpler piperazine precursors and bulkier triazolo-pyridazine analogs .

Computational Hit Identification and Structure-Based Virtual Screening

With its low rotatable-bond count, the compound is computationally tractable for rigid docking and molecular dynamics simulations. The well-defined electronic profile (distinct HBA count, cyclopropyl-induced conformational constraint) makes it an ideal candidate for docking against crystallized CNS targets, where binding-mode interpretability is paramount [1].

Fragment-Based Lead Generation via the Piperidine–Carbonyl–Piperazine Scaffold

The central piperidine–carbonyl–piperazine bridge serves as a conformationally restricted scaffold that can be grown or substituted in fragment-to-lead campaigns. The compound’s position in the lead-like chemical space (391.5 g/mol) allows for subsequent synthetic elaboration without exceeding the Rule-of-Five boundaries, unlike the heavier triazolo-pyridazine analog [1].

Negative Control or Tool Compound for Phenotypic and Target-Based Screens

In the absence of annotated biological data, this compound can serve as a chemically tractable negative control or a starting point for chemical-probe development. Its well-characterized analytical identity (LCMS and NMR spectra available upon request) ensures batch-to-batch reproducibility, a critical requirement for statistically robust screening campaigns .

Quote Request

Request a Quote for 3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.